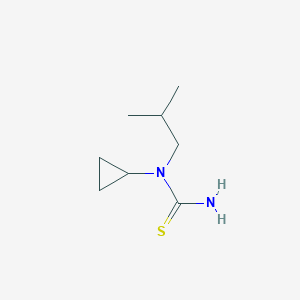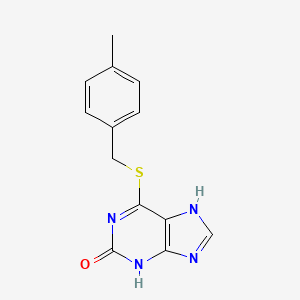
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- is an organic compound belonging to the class of naphthalenones This compound is characterized by a naphthalene ring system with a ketone group at the 1-position and a 2-methylphenyl substituent at the 2-position
准备方法
1(2H)-萘酮,3,4-二氢-2-(2-甲基苯基)- 的合成可以通过多种合成路线实现。一种常见的方法是在酸性条件下,将 2-甲基苯甲醛与 1-四氢萘酮缩合,然后进行环化和氧化步骤。反应条件通常涉及使用强酸,如硫酸或盐酸,并且该过程可能需要升高温度以促进环化。
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高生产过程的效率和产率。
化学反应分析
1(2H)-萘酮,3,4-二氢-2-(2-甲基苯基)- 会经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化形成相应的萘醌。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)还原酮基,形成相应的醇。
取代: 亲电取代反应可以在芳香环上发生,从而可以引入各种取代基。这些反应的常用试剂包括卤素、硝化剂和磺化剂。
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化通常会生成萘醌,而还原会生成醇。
科学研究应用
1(2H)-萘酮,3,4-二氢-2-(2-甲基苯基)- 在科学研究中有多种应用:
化学: 它可以用作合成更复杂有机分子的构建单元。其独特的结构允许探索各种化学转化和反应机理。
生物学: 该化合物可用于与酶抑制和蛋白质-配体相互作用相关的研究。其结构特征使其成为开发生物活性分子的潜在候选者。
医学: 对其药理特性的研究可能会揭示潜在的治疗应用。可以研究其对各种生物靶点和途径的影响。
工业: 在工业领域,该化合物可作为合成染料、颜料和其他特种化学品的中间体。
作用机制
1(2H)-萘酮,3,4-二氢-2-(2-甲基苯基)- 发挥作用的机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶点相互作用,调节其活性。所涉及的途径可能包括信号转导、代谢过程或基因表达调控。
相似化合物的比较
1(2H)-萘酮,3,4-二氢-2-(2-甲基苯基)- 可以与其他类似化合物进行比较,例如:
1(2H)-萘酮,3,4-二氢-2-苯基-: 该化合物缺乏苯环上的甲基,这可能会影响其反应性和生物活性。
1(2H)-萘酮,3,4-二氢-2-(4-甲基苯基)-: 苯环上甲基的位置不同,这可能会导致化学行为和应用的变化。
1(2H)-萘酮,3,4-二氢-2-(2-甲氧基苯基)-: 存在甲氧基而不是甲基会显著改变化合物的性质和相互作用。
属性
CAS 编号 |
478866-36-3 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H16O/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17(16)18/h2-9,16H,10-11H2,1H3 |
InChI 键 |
WNSFFHCCTISGBF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2CCC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one](/img/structure/B12583071.png)

![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-[4-(4-Propylphenyl)phenyl]cyclohexan-1-ol](/img/structure/B12583098.png)
![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)


![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
![2-{4-[(7-Chloro-8-methoxyquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B12583142.png)
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)

